Mapenterol hydrochloride

Vue d'ensemble

Description

Mapenterol hydrochloride is a type of β2-adrenoceptor agonist . It has been used as a standard for the simultaneous detection of multiple drug residues in commercial livestock synovial fluids . It has also been used as an illicit feed additive to promote growth in livestock .

Molecular Structure Analysis

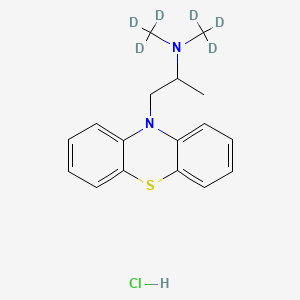

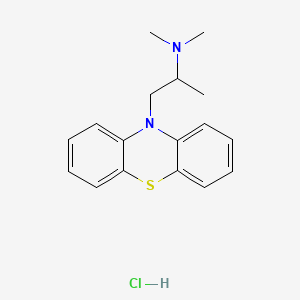

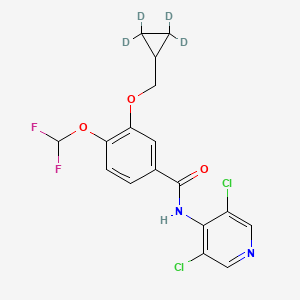

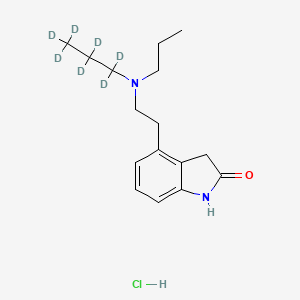

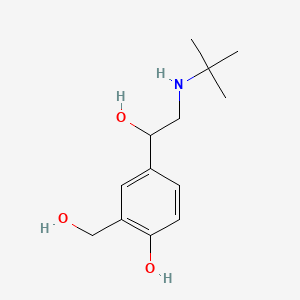

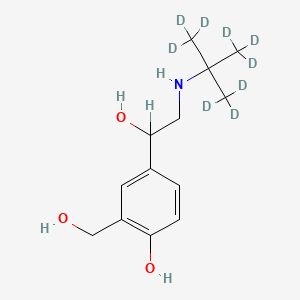

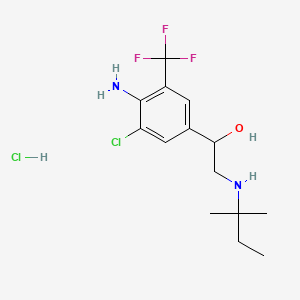

The molecular formula of Mapenterol hydrochloride is C14H21Cl2F3N2O . The molecular weight is 361.23 g/mol . The InChI string representation of its structure isInChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H . Physical And Chemical Properties Analysis

Mapenterol hydrochloride is a solid substance with a white to off-white color . It is soluble in water, with a solubility of 25 mg/mL . It should be stored at 4°C in sealed storage, away from moisture .Applications De Recherche Scientifique

β2-Adrenergic Receptor Agonist

Mapenterol hydrochloride is an agonist of β2-adrenergic receptors (β2-ARs) . β2-Adrenergic receptors are a type of cell membrane receptor that, when activated, can cause a variety of physiological responses. They are often targeted in the treatment of conditions such as asthma and COPD.

Analytical Standard

Mapenterol hydrochloride is used as an analytical standard . Analytical standards are substances with a known amount of a specific compound. They are used in laboratory settings to calibrate equipment and validate analytical methods, ensuring the results of experiments and tests are accurate and reliable.

Veterinary Medicine

Mapenterol hydrochloride has been used in veterinary medicine . It’s often used as a bronchodilator to treat respiratory conditions in animals. However, it’s important to note that its use must be under the supervision of a veterinarian.

Illicit Feed Additive

Mapenterol hydrochloride has been used as an illicit feed additive . Some farmers use it to promote growth in livestock. However, this practice is generally considered unethical and is often illegal.

Research and Development

Mapenterol hydrochloride is used in research and development . Scientists use it to study its effects and potential applications in various fields, including medicine and pharmacology.

Mécanisme D'action

Target of Action

Mapenterol hydrochloride primarily targets the β2-adrenoceptors . These receptors are part of the adrenergic receptor family and play a crucial role in the sympathetic nervous system. They are predominantly found in the lungs, vascular smooth muscle, and skeletal muscle, where they mediate relaxation and dilation in response to the neurotransmitter adrenaline.

Mode of Action

As an agonist of β2-adrenoceptors, Mapenterol hydrochloride binds to these receptors and activates them . This activation triggers a cascade of intracellular events, including the production of cyclic adenosine monophosphate (cAMP), which further activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the relaxation of smooth muscles in the airways and vasodilation.

Result of Action

The primary molecular effect of Mapenterol hydrochloride is the activation of β2-adrenoceptors, leading to an increase in cAMP levels and subsequent muscle relaxation . On a cellular level, this results in bronchodilation, making it easier for air to flow in and out of the lungs. This can alleviate symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Safety and Hazards

Mapenterol hydrochloride should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and wash skin thoroughly after handling . Use only outdoors or in a well-ventilated area and wear protective gloves/eye protection/face protection . In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced .

Relevant Papers One paper titled “Study on the interactions of mapenterol with serum albumins using multi-spectroscopy and molecular docking” investigates the interactions of Mapenterol hydrochloride with bovine serum albumin (BSA) and human serum albumin (HSA) using various spectroscopy and molecular docking techniques . The study found that Mapenterol hydrochloride has a strong ability to quench the intrinsic fluorescence of BSA and HSA through static quenching procedures .

Propriétés

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJSGOMCMMDPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538091 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54238-51-6, 1325559-18-9 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mapenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1325559-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.